

Application Note: High-Resolution Mass Spectrometry for Comprehensive Acyl-CoA Profiling

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Compound of Interest

Compound Name: (2E)-hexacosenoyl-CoA

Cat. No.: B15548523

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Introduction

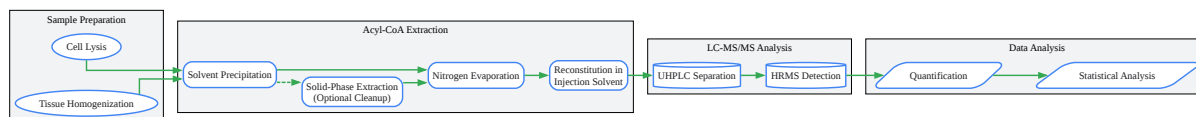
Acyl-Coenzyme A (acyl-CoA) species are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids.[1][2][3] Their roles extend to cellular signaling and the regulation of protein function.[3] The accurate profiling and quantification of acyl-CoA species are therefore critical for understanding cellular metabolism, identifying disease biomarkers, and for pharmacological studies in drug development.[4][5] Altered acyl-CoA metabolism is associated with various metabolic disorders, including obesity, diabetes, and fatty acid oxidation disorders.[4][5]

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the sensitive and specific quantification of a wide range of acyl-CoA species.[2][6][7] This application note provides a detailed protocol for the extraction and comprehensive profiling of acyl-CoAs from biological samples using a UHPLC-ESI-MS/MS method.

Experimental Workflow

The overall experimental workflow for acyl-CoA profiling is depicted below. It involves sample preparation, extraction of acyl-CoAs, separation by ultra-high-performance liquid

chromatography (UHPLC), and detection and quantification by high-resolution tandem mass spectrometry (MS/MS).

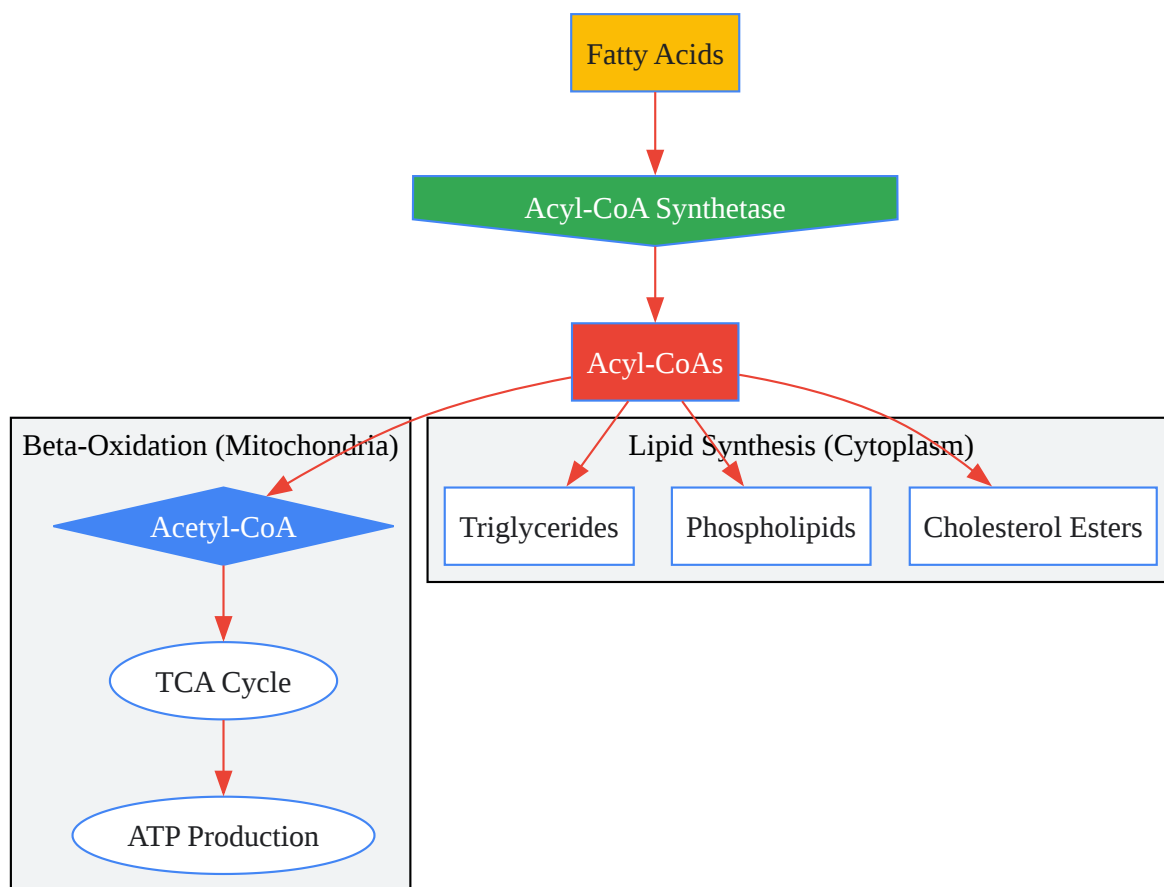


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Figure 1: Experimental workflow for acyl-CoA profiling.

Key Metabolic Pathways Involving Acyl-CoAs

Acyl-CoAs are integral to several key metabolic pathways. Understanding these pathways is crucial for interpreting acyl-CoA profiling data.



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Figure 2: Central role of Acyl-CoAs in metabolism.

Protocols

Protocol 1: Acyl-CoA Extraction from Tissues and Cultured Cells

This protocol describes an effective method for extracting a broad range of acyl-CoAs.[7]

Materials:

- Homogenizer

- Centrifuge (capable of 16,000 x g at 4°C)
- Nitrogen evaporator
- Extraction Solvent: Acetonitrile:Isopropanol:Methanol (3:1:1, v/v/v)[8]
- Reconstitution Solvent: 50% Methanol in water with 10 mM ammonium acetate

Procedure:

- Sample Homogenization (Tissues): Weigh approximately 40 mg of frozen tissue and homogenize on ice twice with the extraction solvent using an Omni TH homogenizer.[8]
- Cell Lysis (Cultured Cells): For a 10 cm plate of cultured cells, aspirate the media, wash with ice-cold PBS, and add 1 mL of ice-cold extraction solvent. Scrape the cells and collect the lysate.
- Extraction: Vortex the homogenate or cell lysate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[8]
- Supernatant Collection: Carefully collect the supernatant. For tissues, re-extract the pellet with the same volume of extraction solvent, centrifuge again, and combine the supernatants. [8]
- Solvent Evaporation: Dry the combined supernatant under a stream of nitrogen gas.[7][8]
- Reconstitution: Reconstitute the dried extract in 50 µL of reconstitution solvent.[8] Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.[8]
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general workflow for the chromatographic separation and mass spectrometric detection of acyl-CoAs.

Instrumentation:

- UHPLC system (e.g., Waters ACQUITY UPLC)[8]
- High-resolution tandem mass spectrometer (e.g., Thermo TSQ Quantum Ultra)[8]
- Reversed-phase C8 or C18 column (e.g., Acquity 1.7 μm C8 UPLC BEH)[8]

Chromatographic Conditions:

- Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium hydroxide.[7][8]
- Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium hydroxide.[7][8]
- Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[7]
- Column Temperature: 40°C
- Injection Volume: 5-10 μL

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI)[8]
- Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)[8]
- Spray Voltage: 3.5 kV[8]
- Capillary Temperature: 275°C[8]
- Sheath Gas: 45 a.u.[8]
- Collision Energy: Optimized for each acyl-CoA species (e.g., 30 eV)[8]

Data Presentation

The following tables summarize typical quantitative data for acyl-CoA species obtained from biological samples.

Table 1: Quantitative Parameters for LC-MS/MS Analysis of Long-Chain Acyl-CoAs[8]

Acyl-CoA Species	Precursor Ion (m/z)	Product Ion (m/z)
Myristoyl-CoA (C14:0)	980.5	473.2
Palmitoyl-CoA (C16:0)	1008.6	501.2
Palmitoleoyl-CoA (C16:1)	1006.6	499.2
Stearoyl-CoA (C18:0)	1036.6	529.2
Oleoyl-CoA (C18:1)	1034.6	527.2
Linoleoyl-CoA (C18:2)	1032.6	525.2
Arachidonoyl-CoA (C20:4)	1056.6	549.2
Heptadecanoyl-CoA (C17:0 - IS)	1022.6	515.2

Table 2: Reproducibility of Acyl-CoA Quantification in Human Skeletal Muscle[8]

Acyl-CoA Species	Intra-assay CV (%)	Inter-assay CV (%)
Myristoyl-CoA (C14:0)	8	6
Palmitoyl-CoA (C16:0)	6	5
Palmitoleoyl-CoA (C16:1)	10	6
Stearoyl-CoA (C18:0)	7	5
Oleoyl-CoA (C18:1)	5	5
Linoleoyl-CoA (C18:2)	9	6

Conclusion

This application note provides a robust and reproducible methodology for the comprehensive profiling of acyl-CoA species in biological samples using high-resolution mass spectrometry. The detailed protocols for sample preparation, extraction, and LC-MS/MS analysis, along with the provided quantitative data, offer a valuable resource for researchers, scientists, and drug development professionals investigating the role of acyl-CoA metabolism in health and disease.

The accurate measurement of these critical metabolites will undoubtedly accelerate our understanding of metabolic regulation and aid in the discovery of novel therapeutic targets.

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